![molecular formula C17H18N2O3S B4438917 N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4438917.png)
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the immune system.
Wirkmechanismus
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide selectively inhibits JAK3, a protein that plays a crucial role in the immune system. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15). By inhibiting JAK3, N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide reduces the production of these cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. It has also been investigated as a potential treatment for transplant rejection and graft-versus-host disease. N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to be well-tolerated in clinical trials, with few adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide is its selectivity for JAK3, which reduces the risk of off-target effects. In addition, N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. However, one limitation of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective JAK3 inhibitors that have longer half-lives and fewer adverse effects. Another area of interest is the investigation of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide as a potential treatment for other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is ongoing research into the use of N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide in combination with other drugs for the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been studied extensively for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of these diseases. In addition, N-cyclopropyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide has been investigated as a potential treatment for transplant rejection and graft-versus-host disease.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-cyclopropyl-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-8-13(17(20)18-14-9-10-14)11-16(12)19-23(21,22)15-5-3-2-4-6-15/h2-8,11,14,19H,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHHQCIGZUORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.